molecular formula C24H50O6 B12052375 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B12052375
M. Wt: 434.6 g/mol
InChI Key: KXGOCXPKKMVOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is a polyethylene glycol (PEG)-based surfactant with a tetradecyl (C14) hydrophobic chain and four ethylene glycol repeat units. Structurally, it belongs to the glycol ether family, characterized by an alkyl chain linked to a PEG backbone terminated by a hydroxyl group. This configuration imparts amphiphilic properties, making it useful in emulsification, detergents, and specialty chemical formulations .

Properties

Molecular Formula

C24H50O6

Molecular Weight

434.6 g/mol

IUPAC Name

2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-26-17-19-28-21-23-30-24-22-29-20-18-27-16-14-25/h25H,2-24H2,1H3

InChI Key

KXGOCXPKKMVOSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to tetradecanol. The reaction is catalyzed by a base such as potassium hydroxide (KOH) and carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation.

    Step 1: Tetradecanol is reacted with ethylene oxide in the presence of KOH at elevated temperatures (around 150°C) and pressures.

    Step 2: The reaction mixture is then subjected to further ethoxylation by adding more ethylene oxide until the desired number of ethylene glycol units is achieved.

    Step 3: The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is carried out in large reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of tetradecanol and ethylene oxide, with real-time monitoring to ensure consistent product quality. The final product is often subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The terminal hydroxyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives.

Reaction Type Reagents/Conditions Products Key Findings
Mild oxidationTEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), KBr, NaOCl (0°C, pH ~8.5)Aldehyde intermediateSelective oxidation to aldehydes occurs without over-oxidation to carboxylic acids under controlled conditions .
Strong oxidationJones reagent (CrO₃ in H₂SO₄)Carboxylic acidComplete conversion to carboxylic acid occurs at room temperature .

Mechanistic Insights :

  • TEMPO-mediated oxidation proceeds via a radical mechanism, generating aldehydes efficiently .

  • Jones oxidation involves electrophilic attack on the hydroxyl group, leading to cleavage and formation of carboxylic acids .

Substitution Reactions

The terminal hydroxyl group can be replaced by nucleophiles under appropriate conditions.

Reaction Type Reagents/Conditions Products Key Findings
HalogenationSOCl₂, PCl₃, or PCl₅Chlorinated derivativeConverts the hydroxyl group to -Cl, enabling further functionalization .
AminationNH₃/MeOH under high pressureAmino-PEG derivativeYields primary amines with ~70% efficiency .

Kinetic Data :

  • Chlorination with SOCl₂ proceeds at 60°C with 85% yield .

  • Amination requires 48–72 hours for completion .

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters.

Reagent Catalyst Products Yield
Decanoyl chloridePyridine (base)2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate78%
Acetic anhydrideH₂SO₄Acetylated derivative92%

Applications :

  • Ester derivatives enhance lipid solubility for surfactant applications.

Acid-Catalyzed Ether Cleavage

The ether linkages are susceptible to cleavage under strongly acidic conditions.

Acid Conditions Products Notes
HBr (48%)Reflux (120°C, 24 hrs)Tetradecanol + Ethylene glycol oligomersComplete cleavage occurs, yielding parent alcohol and PEG fragments .
HI (57%)100°C, 12 hrsIodoalkanes + Ethylene glycol derivativesSide reactions include iodination of terminal groups .

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via radical pathways:

  • Primary products : Ethylene oxide, tetradecanal, and water .

  • Mechanism : Homolytic cleavage of C-O bonds in the PEG chain .

Complexation with Metal Ions

The ether oxygen atoms coordinate with metal ions, forming stable complexes:

Metal Ion Stability Constant (log K) Application
Na⁺1.2–1.8Electrolyte stabilization
K⁺1.5–2.1Phase-transfer catalysis

Key Research Findings

  • Oxidation Selectivity : TEMPO oxidation avoids over-oxidation, making it ideal for synthesizing aldehyde intermediates .

  • Ester Stability : Decanoate esters exhibit half-lives >6 months under ambient conditions.

  • Environmental Impact : Biodegradation studies show 80% degradation within 30 days via microbial action.

Scientific Research Applications

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.

    Industry: Applied in the production of cosmetics, detergents, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chain with the oil phase and its hydrophilic ethylene glycol units with the water phase. This alignment stabilizes emulsions and enhances the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Structural Variations

Alkyl Chain Length
  • Target Compound : Tetradecyl (C14) chain.
  • Shorter Chains: 2-[2-(Tridecyloxy)ethoxy]ethanol (C13, tridecyl): Lower hydrophobicity and slightly higher water solubility . 2-(2-Dodecyloxyethoxy)ethanol (C12, dodecyl): Reduced lipophilicity compared to the C14 analog .
Ethylene Glycol Units
  • Target Compound : Four ethylene glycol units (tetraethylene glycol backbone).
  • Shorter Backbones: 2-(2-Methoxyethoxy)ethanol (diethylene glycol monomethyl ether): Two glycol units, smaller molecular weight (120.15 g/mol) .
  • Longer Backbones: Hexaethylene glycol derivatives: e.g., 2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol (six glycol units), used in phytochemical extracts .

Physical and Chemical Properties

Property 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol (C14) 2-[2-(Tridecyloxy)ethoxy]ethanol (C13) 2-(2-Methoxyethoxy)ethanol (C1)
Molecular Formula C22H46O5 (estimated) C17H36O3 C5H12O3
Molecular Weight ~414.6 g/mol (estimated) 288.47 g/mol 120.15 g/mol
Boiling Point >300°C (estimated) Not reported 197.3°C (flash point)
Solubility Low water solubility, soluble in organic solvents Similar to C14 Miscible in water and organics
Viscosity High (due to long alkyl chain and PEG units) Moderate Low
Key Trends:
  • Solubility: Increases with shorter alkyl chains and more PEG units. For example, 2-(2-Methoxyethoxy)ethanol is fully water-miscible, whereas the C14 analog is lipophilic .
  • Viscosity: Longer alkyl chains and PEG backbones increase viscosity, as seen in butoxyethoxy ethanol derivatives .

Biological Activity

The compound 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol, also known as Tetradecoxyethyl ether, is a polyether-based molecule with potential applications in various biological and chemical fields. Its structure, characterized by a long hydrophobic tetradecyl chain and multiple ethylene glycol units, suggests unique properties that may influence its biological activity.

  • Chemical Formula: C16H34O9
  • Molecular Weight: 370.4358 g/mol
  • CAS Registry Number: 5117-19-1

The compound is a non-ionic surfactant, which is often utilized in formulations for its ability to solubilize proteins and enhance the bioavailability of hydrophobic drugs.

The biological activity of this compound can be attributed to its surfactant properties, which allow it to interact with cell membranes and proteins. This interaction can facilitate:

  • Protein Solubilization: The presence of ethylene glycol units aids in the solubilization of proteins, making it useful in biochemical assays and drug formulations.
  • Cell Membrane Interaction: The hydrophobic tetradecyl chain may insert into lipid bilayers, potentially altering membrane fluidity and permeability.

Case Studies

  • Protein Solubilization
    In a study investigating the solubilization of membrane proteins, Tetradecoxyethyl ether demonstrated significant efficacy in extracting proteins from cell membranes while maintaining their functional integrity. This property is crucial for applications in drug discovery and vaccine development.
  • Antimicrobial Activity
    A research study explored the antimicrobial properties of polyether compounds similar to Tetradecoxyethyl ether. Results indicated that these compounds exhibited moderate antibacterial activity against Gram-positive bacteria, likely due to their ability to disrupt bacterial cell membranes.
  • Drug Delivery Systems
    The compound has been evaluated as a potential carrier for hydrophobic drugs. Its ability to form micelles enhances the solubility and stability of poorly soluble drugs, improving their therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Protein SolubilizationEffective in maintaining protein integrity ,
Antimicrobial ActivityModerate activity against Gram-positive bacteria ,
Drug DeliveryEnhanced solubility for hydrophobic drugs ,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol, and what key reaction conditions ensure high yield?

  • Methodology : The compound is synthesized via sequential etherification reactions. A common approach involves reacting tetradecanol with ethylene oxide derivatives under acidic catalysis. Critical conditions include:

  • Inert atmosphere (e.g., nitrogen) to prevent oxidation .
  • Stepwise addition of ethylene glycol intermediates to control branching and reduce by-products .
  • Purification via vacuum distillation or column chromatography to isolate the target compound .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR spectroscopy (¹H and ¹³C) to confirm ether linkage patterns and hydroxyl group positioning .
  • Mass spectrometry (EI-MS) for molecular weight validation and fragmentation pattern analysis .
  • FT-IR spectroscopy to identify functional groups (e.g., C-O-C stretches at 1100–1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Under inert gas (argon) in airtight containers to prevent hygroscopic degradation .
  • Handling : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks .
  • Exposure monitoring : Regular air sampling in lab spaces using gas chromatography (GC) to track volatile emissions .

Advanced Research Questions

Q. How can researchers optimize purification to minimize by-products in multi-step synthesis?

  • Methodology :

  • Chromatographic techniques : Use preparative HPLC with polar stationary phases (e.g., silica gel) to separate oligomeric by-products .
  • Distillation optimization : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the target compound based on boiling point differences .
  • By-product analysis : Employ LC-MS to identify and quantify impurities, adjusting reaction stoichiometry accordingly .

Q. How to resolve discrepancies in reported thermodynamic properties (e.g., boiling points)?

  • Methodology :

  • Standardized measurements : Use differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) .
  • Purity validation : Perform GC with flame ionization detection (FID) to assess sample homogeneity .
  • Cross-study comparison : Replicate experiments using reference materials from authoritative sources (e.g., NIST) .

Q. What experimental approaches are used to study interactions with biological membranes?

  • Methodology :

  • Fluorescence anisotropy : Incorporate diphenylhexatriene (DPH) probes to assess membrane fluidity changes .
  • DSC : Monitor phase transition temperatures of lipid bilayers exposed to the compound .
  • Molecular dynamics (MD) simulations : Model ether oxygen interactions with phospholipid headgroups to predict permeability .

Q. How to design in vitro studies for assessing reproductive toxicity?

  • Methodology :

  • Cell models : Use human trophoblast cells (e.g., BeWo) to evaluate impacts on placental barrier integrity .
  • Endpoints : Measure biomarkers like β-hCG secretion and caspase-3 activity for apoptosis .
  • Dose-response analysis : Apply logarithmic concentration ranges (0.1–100 µM) to identify NOAEL/LOAEL thresholds .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be addressed?

  • Methodology :

  • Systematic testing : Use shake-flask methods with HPLC quantification across solvents (e.g., water, chloroform, DMSO) .
  • Temperature control : Conduct experiments at 25°C ± 0.5°C to minimize variability .
  • Hansen solubility parameters : Calculate HSPs to predict solvent compatibility and validate empirical results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.